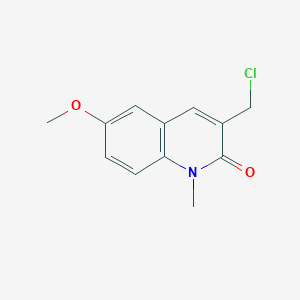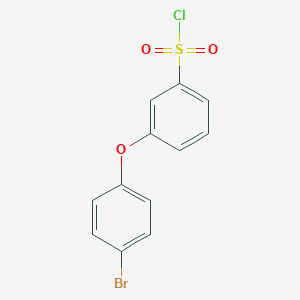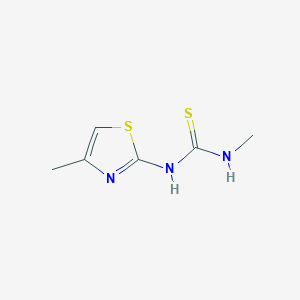
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a chloromethyl group, a methoxy group, and a methyl group attached to a quinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one typically involves the chloromethylation of a quinolinone precursor. One common method is the reaction of 6-methoxy-1-methylquinolin-2(1H)-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinolinone derivatives with different functional groups.
Reduction Reactions: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-(aminomethyl)-6-methoxy-1-methylquinolin-2(1H)-one, while oxidation of the methoxy group can produce 3-(chloromethyl)-6-hydroxy-1-methylquinolin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis, leading to antimicrobial effects. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methoxyquinolin-2(1H)-one: Lacks the chloromethyl and methyl groups, making it less reactive in nucleophilic substitution reactions.
3-(bromomethyl)-6-methoxy-1-methylquinolin-2(1H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
3-(chloromethyl)-6-hydroxy-1-methylquinolin-2(1H)-one:
Uniqueness
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-6-methoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-14-11-4-3-10(16-2)6-8(11)5-9(7-13)12(14)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
QUURDNKNDBVDHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)
![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)




![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)
![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)
